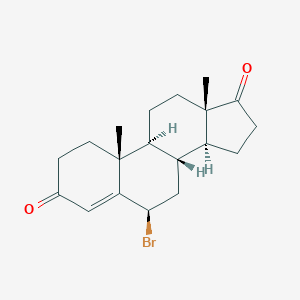

6-Bromoandrostenedione

描述

属性

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWQRBIGKRAICT-DQXCSHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959474 | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-00-7 | |

| Record name | 6-Bromoandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-BROMOANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Aromatase Cyp19 Inhibition by 6 Bromoandrostenedione

Competitive Inhibition Dynamics of Human Placental Aromatase

Both the 6α- and 6β-isomers of 6-bromoandrostenedione have been shown to act as competitive inhibitors of human placental aromatase with respect to the natural substrate, androstenedione (B190577). nih.govnih.govaacrjournals.org This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and undergoing catalysis. The 6α-bromoandrostenedione (6α-BrA) isomer, in particular, has been identified as a potent competitive inhibitor, with a reported apparent Ki of 3.4 nM. nih.govoup.comoup.com This indicates a high affinity of the 6α-isomer for the aromatase active site. Lineweaver-Burk plot analysis has confirmed the competitive nature of inhibition for both isomers. nih.govaacrjournals.org

Mechanism-Based Inactivation as a Suicide Substrate

Beyond competitive inhibition, 6β-bromoandrostenedione (6β-BrA) exhibits a more complex and potent inhibitory mechanism known as mechanism-based inactivation, acting as a "suicide substrate". nih.govoup.comoup.comnih.gov This process involves the enzyme itself catalyzing the conversion of the inhibitor into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme's active site, leading to irreversible inactivation. nih.gov

The time-dependent inactivation of aromatase by 6β-BrA is dependent on both the concentration of the inhibitor and the presence of the essential cofactor NADPH. nih.govoup.com The process is hindered by the presence of excess substrate, which competes for binding to the active site. nih.govoup.com This type of inhibition is highly specific and results in a long-lasting effect on enzyme activity. nih.gov

Stereochemical Specificity of Inhibitory Actions: 6α-Bromo versus 6β-Bromo Isomers

The stereochemistry at the C-6 position of the androstenedione molecule is a critical determinant of the mechanism of aromatase inhibition by this compound. nih.govoup.comoup.com The orientation of the bromine atom, whether in the alpha (axial) or beta (equatorial) position, dictates the nature and potency of the inhibitory effect.

Differential Binding Affinities and Inactivation Rates

The two epimers of this compound display markedly different inhibitory profiles. The 6α-bromo isomer is a powerful competitive inhibitor with a high binding affinity, as evidenced by its low Ki value of 3.4 nM. nih.govoup.comoup.com In contrast, the 6β-bromo isomer acts as a mechanism-based irreversible inhibitor, with a reported apparent Ki of 0.8 µM and a kinact of 0.025 min-1. nih.govoup.comoup.com

Under conditions where the enzyme, substrate, and inhibitor are incubated together for short periods, the 6α-epimer appears to be the more potent inhibitor due to its strong competitive binding. oup.com However, with preincubation, the 6β-epimer demonstrates a greater degree of inhibition due to its time-dependent, irreversible inactivation of the enzyme. oup.com For instance, in one study, preincubation with 10 µM 6β-BrA for 60 minutes resulted in over 90% inhibition of aromatase activity, whereas the same concentration of 6α-BrA caused about 70% inhibition with no time-dependent change. oup.com

| Isomer | Inhibition Mechanism | Apparent Ki | kinact |

|---|---|---|---|

| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A |

| 6β-Bromoandrostenedione | Mechanism-Based (Suicide Substrate) | 0.8 µM | 0.025 min-1 |

Conformational Requirements for Enzyme-Inhibitor Interaction

The differential actions of the 6α- and 6β-isomers suggest specific conformational requirements within the aromatase active site for binding and catalysis. The high affinity of the 6α-isomer for competitive inhibition implies that its conformation is well-suited for stable, non-covalent binding within the active site. Conversely, the orientation of the bromine atom in the 6β-position appears to facilitate the enzymatic conversion to a reactive species that can then covalently modify and inactivate the enzyme.

Investigation of Cytochrome P450 Selectivity Profile

A significant aspect of the inhibitory profile of this compound is its high selectivity for aromatase (CYP19) over other cytochrome P450 enzymes. nih.govoup.com Studies have shown that both the 6α- and 6β-epimers are ineffective at inhibiting rabbit liver microsomal drug-metabolizing activities, such as benzphetamine demethylation, in either a competitive or time-dependent manner. nih.govoup.com This indicates that this compound does not broadly inhibit the P450 superfamily, which is a desirable characteristic for a targeted therapeutic agent. This selectivity suggests that the structural features of this compound are specifically recognized by the active site of aromatase.

Structure-Activity Relationships (SAR) in Enzyme Inhibition

The study of this compound and its derivatives has provided valuable insights into the structure-activity relationships (SAR) for aromatase inhibition. The stereochemistry at the C-6 position is a primary determinant of the inhibitory mechanism. nih.govoup.com

Further investigations into derivatives have revealed additional SAR principles. For example, the introduction of a 2,2-dimethyl group to 6β-bromoandrostenedione resulted in a powerful inhibitor (Ki of 14 nM) but eliminated the time-dependent inactivation, likely due to steric hindrance preventing the suicide inactivation mechanism. nih.gov In contrast, 2-methyl-1,4-diene derivatives of this compound retained their ability to cause time-dependent inactivation. nih.gov

Studies on other 6-substituted androgens have shown that the nature of the substituent at the C-6 position significantly influences binding affinity. For instance, 6α-alkyl steroids generally exhibit higher affinity for aromatase than their 6β-counterparts. acs.org The presence of a 17-carbonyl group is also crucial for tight binding to the aromatase active site. acs.org These findings highlight the intricate relationship between the inhibitor's three-dimensional structure and its interaction with the aromatase enzyme.

Influence of 6 Bromoandrostenedione on Steroidogenic Pathways and Cellular Regulation

Modulation of Estrogen Biosynthesis and Downstream Effects

The primary and most well-characterized effect of 6-bromoandrostenedione is the potent inhibition of aromatase (estrogen synthetase), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis. ontosight.ai This enzyme, a member of the cytochrome P-450 superfamily, catalyzes the conversion of androgens—specifically androstenedione (B190577) and testosterone (B1683101)—into estrogens, namely estrone (B1671321) and estradiol (B170435), respectively. nih.gov Both epimers of this compound have been shown to block this conversion, although through different mechanisms. oup.comnih.gov

Research using human placental microsomes, a rich source of aromatase, has elucidated the distinct inhibitory profiles of the two epimers. oup.com 6α-bromoandrostenedione acts as a powerful competitive inhibitor of aromatase with respect to the natural substrate, androstenedione. oup.comnih.gov In contrast, the 6β-epimer functions as a mechanism-based irreversible inhibitor, often referred to as a "suicide inhibitor". oup.comnih.gov This type of inhibition involves the enzyme processing the inhibitor, which then forms a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation. oup.com The inactivation by 6β-bromoandrostenedione is time-dependent and requires the presence of the cofactor NADPH. oup.comnih.gov

| Epimer | Inhibition Type | Apparent K_i (Inhibition Constant) | k_inact (Rate of Inactivation) |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM | Not Applicable |

| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM | 0.025 min⁻¹ |

| Data derived from studies on human placental aromatase. oup.comnih.gov |

The downstream effect of this potent aromatase inhibition is a significant reduction in estrogen synthesis. Studies on human breast tumor tissue have demonstrated that both 6α- and 6β-bromoandrostenedione can effectively block the production of estrone and estradiol from androstenedione. nih.gov Given that the growth of certain breast cancers is dependent on estrogens, the ability to inhibit local estrogen synthesis within tumor tissues is a key area of investigation. nih.gov

| Compound | Concentration | Effect on Estrogen Synthesis in Breast Tumor Incubations |

| 6α-Bromoandrostenedione | 2.0 µM | Reduction in estrone and estradiol synthesis |

| 6β-Bromoandrostenedione | 2.0 µM | Reduction in estrone and estradiol synthesis |

| Findings from research on human breast tumor specimens. nih.gov |

Impact on Androgen Metabolism and Interconversion Processes

As a derivative of androstenedione, this compound is intrinsically linked to androgen metabolism. ontosight.ai The primary metabolic process involving the compound itself is the interconversion between its two stereoisomers. The 6β-isomer can epimerize to the more thermodynamically stable 6α-isomer. nih.govresearchgate.net This conversion has been observed to occur in solutions such as carbon tetrachloride or chloroform-methanol. nih.govresearchgate.net

While this compound is a potent modulator of aromatase, its direct impact on other key enzymes in androgen metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) which converts androstenedione to testosterone, or 5α-reductase which converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT), is not as extensively documented. mdpi.com The primary focus of research has been on its role as an aromatase inhibitor, which indirectly affects androgen balance by preventing their conversion to estrogens. oup.comnih.govnih.gov This blockage can lead to a relative increase in the pool of androgens that are not aromatized.

Exploration of Related Enzymatic Interactions within the Steroidogenic Cascade

The steroidogenic cascade involves a series of enzymes, many of which belong to the cytochrome P-450 family, that work in concert to synthesize various steroid hormones from cholesterol. oup.comresearchgate.net A crucial aspect of a targeted enzyme inhibitor is its specificity. Studies have shown that this compound exhibits a high degree of selectivity for aromatase (CYP19A1) over other cytochrome P-450 enzymes. oup.comnih.gov

For instance, research demonstrated that neither 6α- nor 6β-bromoandrostenedione was effective at inhibiting drug-metabolizing activities in rabbit liver microsomes, which contain a variety of other P-450 cytochromes. oup.comnih.gov This indicates a high selectivity for the aromatase enzyme. nih.gov Further investigation into the enzyme-inhibitor interaction revealed that androgens substituted at the C-6 position, like this compound, induce a strong type I difference spectrum upon binding to aromatase. nih.gov This spectral shift is characteristic of substrate binding to the enzyme's active site and is consistent with its role as a competitive inhibitor. nih.gov

| Enzyme/Enzyme System | Interaction with this compound |

| Aromatase (CYP19A1) | Potent and specific inhibition (competitive for 6α, irreversible for 6β). oup.comnih.gov Induces Type I spectral shift, indicating active site binding. nih.gov |

| Liver Microsomal P-450s | Ineffective in inhibiting general drug-metabolizing activities, indicating high selectivity. oup.comnih.gov |

Cellular and Subcellular Responses to Aromatase Inhibition

The interaction between this compound and aromatase triggers distinct responses at both the subcellular and cellular levels. At the subcellular level, the inhibition occurs within the microsomes, which are fragments of the endoplasmic reticulum where aromatase is located. oup.comresearchgate.net The irreversible inactivation of aromatase by the 6β-epimer is a key subcellular event that is dependent on the presence of the cofactor NADPH, which is required for the enzyme's catalytic activity. oup.comnih.gov The enzyme processes 6β-bromoandrostenedione as a substrate, leading to the formation of a reactive species that binds to and inactivates the enzyme before it can dissociate from the active site. oup.com

At the cellular level, the primary response to aromatase inhibition is a decrease in the biosynthesis of estrogens. In estrogen-dependent cells, such as those of certain breast cancers (e.g., MCF-7), this can have significant consequences. nih.govresearchgate.net Research on human breast tumor tissue has directly shown that incubation with this compound leads to reduced synthesis of estrone and estradiol. nih.gov By blocking local estrogen production, the compound removes a key stimulus for the proliferation of hormone-sensitive cancer cells. This targeted disruption of estrogen signaling at the cellular level is the fundamental principle behind the investigation of aromatase inhibitors.

Advanced Methodologies in 6 Bromoandrostenedione Synthesis and Analysis

Synthetic Approaches for 6-Bromoandrostenedione and its Derivatives

The synthesis of this compound and its analogs is a targeted process aimed at producing specific molecular architectures to investigate their biochemical properties.

The orientation of the bromine atom at the C-6 position, designated as alpha (α, axial) or beta (β, equatorial), is critical as it can determine the compound's biological activity and mechanism of action. dshs-koeln.deacs.org The synthesis of these specific epimers often involves generating a mixture of the two and then employing separation techniques. For instance, in the synthesis of related 6-substituted androstenediones, mixtures of stereoisomeric products are common. acs.org The isolation of the desired epimer, such as the 6β-isomer, can be achieved through methods like recrystallization or more advanced chromatographic techniques like reverse-phase high-performance liquid chromatography (HPLC). acs.org The thermodynamic stability often favors the 6α-isomer, which can sometimes lead to partial isomerization of the 6β-epimer during synthesis. acs.org Both 6α- and 6β-bromoandrostenedione have been investigated as aromatase inhibitors. dshs-koeln.de

To understand how the structure of this compound relates to its function, particularly as an aromatase inhibitor, various derivatives are designed and synthesized. These "probes" feature systematic modifications to the parent molecule, allowing researchers to map out the chemical features essential for its biological activity. This process is fundamental to structure-activity relationship (SAR) studies.

For example, to gain insight into the mechanism of aromatase inactivation by 6β-bromoandrostenedione, derivatives with methyl groups at the C-2 position have been synthesized. jst.go.jpresearchgate.net These modifications help to probe the steric and electronic requirements of the enzyme's active site. jst.go.jpresearchgate.net Similarly, series of 6α- and 6β-alkyl-substituted analogs have been created to evaluate how the size and nature of the substituent at the C-6 position influence inhibitory potency. acs.org The synthesis of these derivatives often starts from a related androstenedione (B190577) precursor, followed by specific chemical reactions to introduce the desired functional groups. acs.org

Table 1: Examples of this compound Derivatives Synthesized for Structure-Activity Relationship (SAR) Studies

| Derivative | Modification | Research Goal |

|---|---|---|

| 2,2-dimethyl-6β-bromoandrostenedione | Introduction of a gem-dimethyl group at the C-2 position. jst.go.jp | To investigate how steric bulk near the A-ring affects the mechanism of aromatase inactivation. jst.go.jpresearchgate.net |

| 2-methyl-6-bromo-androst-1,4-diene-3,17-dione | Introduction of a methyl group at C-2 and an additional double bond. jst.go.jp | To study the effect of A-ring modifications on the suicidal inactivation of aromatase. jst.go.jpresearchgate.net |

| 6α- and 6β-alkyl-androst-4-en-17-ones | Replacement of bromine with various alkyl groups (methyl, ethyl, etc.). acs.org | To determine how different substituents at the C-6 position impact competitive inhibition of aromatase. acs.org |

In Vitro Experimental Paradigms for Biochemical and Cellular Studies

The investigation of this compound's biological activity relies heavily on robust in vitro experimental models. These paradigms allow for a detailed examination of its biochemical mechanisms and cellular effects in a controlled environment. Key methodologies include assays using human placental microsomes, studies in mammalian cell culture systems, and detailed enzyme kinetic analyses.

Human Placental Microsome Assays for Aromatase Activity

Human placental microsomes are a standard and valuable tool for studying the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens. epa.gov The placenta at term is a rich source of aromatase, making its microsomal fraction—which contains the membrane-bound enzyme—ideal for in vitro screening and mechanistic studies of potential inhibitors. epa.gov

The most common assay protocol involves the use of a radiolabeled substrate, typically [1β-³H]androstenedione. nih.govacs.org Aromatase activity is quantified by measuring the amount of tritiated water (³H₂O) released during the aromatization reaction. nih.govacs.org To conduct the assay, placental microsomes are incubated with the radiolabeled substrate and a necessary cofactor, NADPH, which can be supplied directly or through an NADPH-generating system. epa.govnih.govoup.com

When evaluating an inhibitor like this compound, the compound is added to the incubation mixture. nih.gov The extent of inhibition is determined by comparing the aromatase activity in the presence of the inhibitor to a control group without the inhibitor. aacrjournals.org Studies have demonstrated that both the 6α and 6β epimers of this compound effectively inhibit aromatase activity in this assay system. nih.govoup.com For instance, at specific concentrations, 6α-bromoandrostenedione was found to inhibit approximately 70% of aromatase activity, while the 6β-epimer demonstrated a time-dependent inactivation of the enzyme. oup.com This assay is crucial for determining the potency and mechanism of action of new steroidal and non-steroidal compounds. nih.govnih.gov

Table 1: Summary of Human Placental Microsome Assay Findings for this compound Epimers

| Epimer | Observed Effect on Aromatase | Key Dependencies | Citation |

|---|---|---|---|

| 6α-Bromoandrostenedione | Competitive inhibition | Substrate concentration | nih.gov, oup.com |

| 6β-Bromoandrostenedione | Time- and concentration-dependent irreversible inactivation | NADPH presence | nih.gov, oup.com |

Application in Mammalian Cell Culture Models for Steroid Hormone Regulation Studies

Following initial biochemical characterization, compounds like this compound are studied in mammalian cell culture models to understand their effects on steroid hormone regulation within a cellular context. Hormone-dependent cancer cell lines, such as the MCF-7 human breast cancer cell line, are particularly relevant models for studying aromatase inhibitors. acs.org These cells express estrogen receptors, and their proliferation is dependent on the presence of estrogens, which can be synthesized locally by aromatase.

In this experimental paradigm, researchers can treat the cells with an androgen substrate (like androstenedione) and the inhibitor (this compound). The efficacy of the inhibitor is then assessed by measuring several downstream endpoints. These include the direct measurement of estrogen production, the assessment of cell viability and proliferation (e.g., via MTT or cell counting assays), and the analysis of estrogen-regulated gene expression. nih.govplos.org

The study of aromatase inhibitors in such cell-based assays provides critical information on how enzyme inhibition translates into a functional cellular response, bridging the gap between biochemical activity and potential physiological outcomes. researchgate.net For example, successful inhibition of aromatase by this compound would be expected to decrease estrogen levels, leading to reduced proliferation and induction of apoptosis in hormone-dependent cell lines. Other cell lines, such as the R2C and MA-10 Leydig tumor cells, are also used to investigate various aspects of steroid hormone biosynthesis and its regulation. oup.com

Table 2: Typical Endpoints in Mammalian Cell Culture Studies of Aromatase Inhibitors

| Category | Specific Endpoint | Purpose | Example Cell Line |

|---|---|---|---|

| Hormone Production | Estrogen level measurement | To directly quantify the reduction in hormone synthesis. | MCF-7 |

| Cellular Response | Cell proliferation/viability assays | To assess the impact on cancer cell growth. | MCF-7 |

| Cellular Response | Apoptosis assays (e.g., TUNEL) | To determine if the compound induces programmed cell death. | l(2)mbn |

| Gene Expression | qRT-PCR or Western Blot | To measure changes in estrogen-responsive genes. | MCF-7 |

Enzyme Kinetic Analysis of Inhibition (e.g., K_i, k_inact determination)

Detailed enzyme kinetic analysis is essential for fully characterizing the mechanism of action of an inhibitor. For this compound, these studies have revealed a fascinating difference between its two stereoisomers. nih.govoup.com The analysis involves determining key kinetic parameters, such as the inhibition constant (K_i) for reversible inhibitors and the inactivation rate constant (k_inact) for irreversible inhibitors. nih.govnih.gov

Research using human placental aromatase has shown that 6α-bromoandrostenedione acts as a potent competitive inhibitor . nih.govoup.com This means it reversibly binds to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione. Its effectiveness is quantified by its low apparent K_i value of 3.4 nM. nih.govoup.com

In contrast, 6β-bromoandrostenedione functions as a mechanism-based irreversible inhibitor , often referred to as a suicide inhibitor. nih.govoup.com This type of inhibitor is itself converted by the enzyme into a reactive species that then forms a covalent bond with the enzyme, leading to its permanent inactivation. This process is characterized by both an initial binding step (K_i) and a subsequent inactivation step (k_inact). For 6β-bromoandrostenedione, the apparent K_i was determined to be 0.8 µM, and the k_inact was 0.025 min⁻¹. nih.govoup.com The time-dependent inactivation by the 6β-epimer is contingent on the presence of NADPH, confirming that it requires metabolic activation by the enzyme. oup.com This high selectivity for the target enzyme is a desirable characteristic for a pharmacological agent. nih.gov

Table 3: Enzyme Kinetic Parameters for this compound and Related Compounds

| Compound | Type of Inhibition | Apparent K_i (Inhibition Constant) | k_inact (Inactivation Rate) | Citation |

|---|---|---|---|---|

| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A | nih.gov, oup.com |

| 6β-Bromoandrostenedione | Mechanism-based Irreversible | 0.8 µM (800 nM) | 0.025 min⁻¹ | nih.gov, oup.com |

| 2,2-dimethyl-6α-bromoandrostenedione | Competitive | 10 nM | Not time-dependent | nih.gov |

| 2,2-dimethyl-6β-bromoandrostenedione | Competitive | 14 nM | Not time-dependent | nih.gov |

| 6β-bromo-17β-bromoacetoxyandrostenedione | Time- and concentration-dependent | 25 µM | 0.027 min⁻¹ | nih.gov |

Translational and Future Research Avenues for 6 Bromoandrostenedione

Utilization as a Biochemical Probe for Enzyme Active Site Characterization

6-Bromoandrostenedione serves as a powerful biochemical probe for elucidating the structure and function of enzyme active sites, most notably that of aromatase, a key enzyme in estrogen synthesis. nih.govoup.com The stereochemistry of the bromine atom at the 6-position of the androstenedione (B190577) molecule dictates the mechanism of aromatase inhibition. nih.govoup.com

Research has shown that the two epimers of this compound, 6α-bromoandrostenedione and 6β-bromoandrostenedione, interact with aromatase in distinct ways. 6α-Bromoandrostenedione acts as a competitive inhibitor, binding to the active site and preventing the natural substrate, androstenedione, from binding. nih.gov In contrast, 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor, meaning the enzyme converts it into a reactive species that then covalently bonds to the active site, permanently inactivating the enzyme. nih.govoup.com This differential inhibition provides valuable insights into the topology and chemical nature of the aromatase active site. nih.gov

The time-dependent and NADPH-dependent inactivation of aromatase by the 6β-epimer further underscores its utility as a probe. nih.govoup.com The fact that excess substrate can protect the enzyme from inactivation by 6β-bromoandrostenedione confirms that the inhibitor acts at the active site. nih.gov The high selectivity of both epimers for aromatase over other cytochrome P-450 enzymes highlights their specificity as probes for studying steroidogenic pathways. nih.gov By studying the interactions of these probes, researchers can map out the active site, identify key amino acid residues involved in binding and catalysis, and understand the conformational changes the enzyme undergoes during its catalytic cycle.

Table 1: Kinetic Parameters of this compound Epimers as Aromatase Inhibitors

| Epimer | Inhibition Type | Apparent Ki | k_inact |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM nih.gov | N/A |

| 6β-Bromoandrostenedione | Mechanism-based irreversible | 0.8 µM nih.gov | 0.025 min⁻¹ nih.gov |

Design and Development of Next-Generation Steroidal Enzyme Inhibitors

The insights gained from using this compound as a biochemical probe have directly informed the design and development of new, more potent, and selective steroidal enzyme inhibitors. nih.govacs.org The structure of this compound serves as a scaffold for the synthesis of novel derivatives with improved inhibitory activity against enzymes like aromatase. nih.govnih.govtandfonline.com

One approach involves modifying the this compound structure to enhance its binding affinity and/or its mechanism of inactivation. For example, the synthesis of derivatives with substitutions at other positions on the steroid nucleus can lead to compounds with altered inhibitory profiles. nih.gov A study on this compound derivatives with a 2,2-dimethyl or 2-methyl group revealed that these modifications significantly impacted their interaction with aromatase. While the 2,2-dimethyl derivatives were potent inhibitors, they did not cause time-dependent inactivation, suggesting that steric hindrance prevented the suicide inactivation mechanism. nih.gov In contrast, 2-methyl-1,4-diene derivatives did cause time-dependent inactivation. nih.gov

This structure-activity relationship data is crucial for the rational design of next-generation inhibitors. By understanding how different functional groups at various positions on the steroid backbone influence binding and inactivation, medicinal chemists can create compounds with optimized properties. The goal is to develop inhibitors that are not only highly potent but also highly selective for the target enzyme, thereby minimizing off-target effects. nih.govtandfonline.com The development of such inhibitors is a key area of research in the treatment of hormone-dependent cancers, such as breast and prostate cancer. nih.govtandfonline.com

Table 2: Inhibitory Activity of this compound Derivatives on Aromatase

| Compound | Apparent Ki | Inactivation |

| 2,2-dimethyl-6β-bromoandrostenedione | 14 nM nih.gov | No time-dependent inactivation nih.gov |

| 2,2-dimethyl-6α-bromoandrostenedione | 10 nM nih.gov | No time-dependent inactivation nih.gov |

| 2-methyl-1,4-diene-6β-bromoandrostenedione | Not reported | k_inact = 0.035 min⁻¹ nih.gov |

| 2-methyl-1,4-diene-6α-bromoandrostenedione | Not reported | k_inact = 0.071 min⁻¹ nih.gov |

Emerging Research Areas in Endocrine Biochemistry

The study of this compound and its derivatives contributes to the broader field of endocrine biochemistry by providing tools to investigate the roles of steroidogenic enzymes in health and disease. academie-sciences.fracademie-sciences.fr The ability to selectively inhibit enzymes like aromatase allows researchers to probe the physiological consequences of reduced estrogen production in various tissues and cell types.

Emerging research is focused on understanding the complex regulatory networks that control steroid hormone biosynthesis and action. openbiotechnologyjournal.com The use of specific inhibitors like this compound can help to dissect these pathways and identify new potential drug targets. For instance, investigating the effects of aromatase inhibition in different cellular contexts can shed light on the tissue-specific roles of estrogens and the potential for developing tissue-selective aromatase inhibitors.

Furthermore, the principles learned from the study of this compound can be applied to the investigation of other steroidogenic enzymes. academie-sciences.fracademie-sciences.fr The concept of using mechanism-based inhibitors as biochemical probes is a powerful strategy that can be adapted to study other enzymes in the steroidogenic cascade. This approach can facilitate the discovery of new inhibitors for a range of enzymes involved in steroid metabolism, with potential applications in various endocrine-related disorders. nih.govtandfonline.com As our understanding of the human genome and proteome expands, the use of targeted chemical probes like this compound will become increasingly important for functional genomics and the validation of new drug targets in endocrine biochemistry. openbiotechnologyjournal.com

常见问题

Basic: What are the optimal synthetic routes for 6-Bromoandrostenedione, and how can purity be validated?

Methodological Answer:

- Synthesis Design : Use bromination of androstenedione derivatives under controlled conditions (e.g., N-bromosuccinimide in DMF at 0–5°C). Include reaction monitoring via TLC or HPLC to track intermediate formation .

- Purity Validation : Combine NMR (¹H, ¹³C) for structural confirmation, HPLC for quantitative purity (>98%), and mass spectrometry (HRMS) for molecular weight verification. For steroidal compounds, ensure absence of diastereomers via X-ray crystallography if possible .

- Reproducibility : Document solvent ratios, temperature gradients, and catalyst concentrations in the main manuscript, with raw spectral data in supplementary materials .

Advanced: How can computational models (e.g., DFT) predict the steric and electronic effects of bromination at the 6-position on androstenedione’s biological activity?

Methodological Answer:

- Model Selection : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate charge distribution and steric hindrance at the 6-position. Compare with non-brominated analogs to isolate electronic effects .

- Validation : Correlate computational predictions with experimental binding assays (e.g., receptor affinity studies). Discrepancies may indicate limitations in solvation models or force fields .

- Data Interpretation : Report energy barriers for conformational changes and electrostatic potential maps in supplementary files, ensuring alignment with crystallographic data .

Basic: What analytical techniques are critical for distinguishing this compound from its isomers or degradation products?

Methodological Answer:

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve brominated isomers. Use gradient elution (acetonitrile/water) for optimal separation .

- Spectroscopic Analysis : ¹H NMR chemical shifts at C6 (δ ~4.5–5.0 ppm) and coupling constants can differentiate brominated vs. hydroxylated analogs. IR spectroscopy confirms C-Br stretches (~500–600 cm⁻¹) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or dehalogenation products .

Advanced: How do researchers resolve contradictions in reported IC₅₀ values for this compound across enzyme inhibition assays?

Methodological Answer:

- Assay Standardization : Compare methodologies (e.g., fluorogenic vs. radiometric assays) and buffer conditions (pH, ionic strength) that may alter enzyme kinetics. Validate with a reference inhibitor (e.g., ketoconazole for CYP17A1) .

- Statistical Analysis : Apply ANOVA or mixed-effects models to assess inter-lab variability. Report confidence intervals and effect sizes rather than single-point estimates .

- Meta-Analysis : Systematically review primary literature using PRISMA guidelines, excluding studies with unvalidated purity or incomplete experimental details .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Cell-Based Assays : Use androgen receptor (AR)-transfected HEK293 cells for ligand-binding studies. Include controls with testosterone and enzalutamide to contextualize potency .

- Enzyme Inhibition : Screen against CYP450 isoforms (e.g., CYP17A1, CYP19) using microsomal preparations. Normalize activity to protein concentration and incubation time .

- Dose-Response Curves : Generate sigmoidal plots (GraphPad Prism) to calculate EC₅₀/IC₅₀. Replicate experiments ≥3 times to account for plate-to-plate variability .

Advanced: How can isotopic labeling (e.g., ¹⁴C or ²H) of this compound improve pharmacokinetic studies in animal models?

Methodological Answer:

- Labeling Strategy : Introduce ¹⁴C at the C6 position during bromination using [¹⁴C]-NBS. Confirm isotopic purity via scintillation counting and LC-MS .

- Tracer Studies : Administer labeled compound to rodents; collect plasma/tissue samples at timed intervals. Use accelerator mass spectrometry (AMS) for ultra-sensitive quantification .

- Metabolite Profiling : Compare radioactive peaks (HPLC-radiodetection) with unlabeled analogs to identify novel metabolites. Cross-reference with HRMS/MS fragmentation patterns .

Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Risk Assessment : Classify the compound under GHS guidelines (e.g., acute toxicity Category 4). Use fume hoods for powder handling and PPE (gloves, lab coats) during synthesis .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal. Document procedures in accordance with institutional EH&S policies .

- Animal Studies : Obtain IACUC approval for in vivo work. Justify sample sizes using power analysis to minimize unnecessary animal use .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale pharmacological studies?

Methodological Answer:

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., brominating agent equivalents, reaction time). Implement PAT (Process Analytical Technology) for real-time monitoring .

- Quality Control : Establish release criteria (e.g., HPLC purity ≥95%, residual solvent limits <500 ppm). Use statistical process control (SPC) charts to track variability .

- Stability Profiling : Conduct forced degradation studies (heat, light, humidity) to define storage conditions (e.g., -20°C under argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。